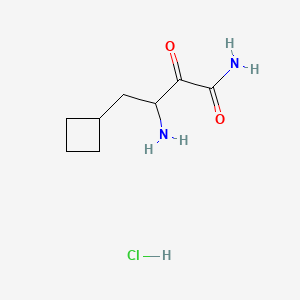
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide is a versatile chemical compound with a unique structure that includes an azide group and multiple hydroxyl groups
Mecanismo De Acción
Target of Action
The primary target of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose, also known as 2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide, is a variety of biomolecules, including proteins, nucleic acids, and cell membranes . The azido group on the molecule allows it to react with these biomolecules, making it a potential biological probe .
Mode of Action
The unique structure of this compound, where the hydroxyl group at the 2nd carbon position is replaced by an azidoacetyl group, allows it to have a wide range of applications in the field of biology . The azido group can react with various biomolecules, enabling it to mark and track specific biomolecules within cells . This helps in better understanding the metabolic processes and signaling mechanisms within biological systems .
Pharmacokinetics
It is mentioned that it is soluble in most organic solvents and water , which could potentially influence its absorption and distribution within the body.
Result of Action
The result of the action of this compound is the marking and tracking of specific biomolecules within cells . This can help in better understanding the metabolic processes and signaling mechanisms within biological systems .
Action Environment
The compound needs to be stored in a cool, dry, and ventilated environment, away from light and moisture . It should be kept dry during use to avoid repeated freeze-thaw cycles . These factors can influence the compound’s action, efficacy, and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide typically involves the reaction of a sugar derivative with azidoacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the azide group . The resulting product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the presence of alkynes to form triazoles.
Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form carbonyl compounds or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Triethylamine, azidoacetyl chloride.
Click Chemistry: Copper(I) catalysts, alkynes.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of azido derivatives.
Click Chemistry: Formation of triazoles.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide has several applications in scientific research:
Biochemistry: Used in chemical labeling and bioorthogonal chemical reactions.
Molecular Biology: Utilized in the study of glycosylation processes.
Glycobiology: Employed in the synthesis of glycan derivatives for studying carbohydrate-protein interactions.
Industry: Used in the synthesis of complex organic molecules and materials.
Comparación Con Compuestos Similares
Similar Compounds
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide: Unique due to its combination of azide and multiple hydroxyl groups.
2-chloro-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide: Similar structure but with a chloro group instead of an azide group.
2-azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azide-containing compound used in diazo transfer reactions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides a wide range of reactivity and applications in various scientific fields.
Propiedades
IUPAC Name |
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNIXWHTKPFIQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]ethylamine](/img/structure/B583123.png)


![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-Oxide](/img/structure/B583126.png)

